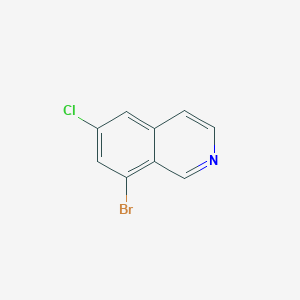

8-Bromo-6-chloroisoquinoline

Beschreibung

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Chemical Research

The isoquinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. sigmaaldrich.comuni.lu This designation stems from its recurring presence in a multitude of biologically active compounds. Molecules incorporating the isoquinoline framework have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. sigmaaldrich.com

The structural versatility of the isoquinoline core allows for functionalization at various positions, enabling chemists to modulate the molecule's steric, electronic, and pharmacokinetic properties. sigmaaldrich.comscbt.com This adaptability makes it an invaluable template in drug discovery and development, driving continuous research into new synthetic methodologies and applications. sigmaaldrich.comuni.lu The exploration of isoquinoline-based molecules remains a vibrant and engrossing area for synthetic organic and medicinal chemists. sigmaaldrich.com

Overview of Halogenated Heterocycles in Organic and Medicinal Chemistry

Heterocyclic compounds are organic molecules that contain at least one atom other than carbon within a ring structure. sigmaaldrich.com When one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are incorporated into these rings, they are known as halogenated heterocycles. These compounds are of immense significance in synthetic chemistry, often serving as versatile intermediates for creating more complex molecules. sigmaaldrich.com

In medicinal chemistry, the introduction of halogens into a heterocyclic scaffold is a well-established strategy for optimizing drug candidates. lookchem.com Halogenation can profoundly influence a molecule's properties by:

Increasing Lipophilicity: Facilitating passage across biological membranes.

Modulating Metabolism: Halogen atoms can block sites of metabolic oxidation, thereby increasing the drug's half-life.

Enhancing Binding Affinity: Halogens can participate in specific interactions, such as halogen bonding, with biological targets like enzymes and receptors, leading to improved potency and selectivity.

The ability of heterocycles to modify physicochemical and biological characteristics makes them a cornerstone of modern drug design. lookchem.comambeed.com

Strategic Importance of Halogen Substituents in Isoquinoline Systems

The strategic placement of halogen substituents on the isoquinoline framework is a crucial tool for fine-tuning molecular properties. The type of halogen and its position on the ring can dramatically alter a compound's reactivity and biological function. For instance, the presence of a halogen can provide a reactive "handle" for further synthetic modifications, such as cross-coupling reactions, which are fundamental in building complex molecular architectures.

Studies have shown that the specific location of a halogen on the isoquinoline scaffold can switch the biological activity of a molecule, for example, by altering its selectivity for different enzyme subtypes. acs.org The electron-withdrawing nature and the size of the halogen atom influence the electronic distribution within the isoquinoline ring system, affecting its interactions with molecular targets. sigmaaldrich.com This makes the targeted halogenation of isoquinolines a key strategy in the rational design of new functional molecules and potential therapeutic agents. acs.orgrsc.org

Research Scope and Focus on 8-Bromo-6-chloroisoquinoline

This article focuses specifically on the chemical compound This compound . This molecule is a di-halogenated isoquinoline, featuring a bromine atom at position 8 and a chlorine atom at position 6 of the isoquinoline ring. As a member of this class of compounds, it holds potential as a building block in synthetic organic and medicinal chemistry.

The presence of two different halogen atoms at distinct positions offers unique opportunities for selective chemical transformations. The differential reactivity of the C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions to introduce diverse functionalities, making it a potentially valuable intermediate for synthesizing complex target molecules. While detailed research studies specifically documenting the synthesis and reactivity of this compound are not widely published in peer-reviewed literature, its availability from chemical suppliers indicates its use in chemical research. chemscene.com

The study of this and similar di-halogenated isoquinolines is driven by the need to explore the chemical space of "privileged scaffolds" more comprehensively, seeking new compounds with unique properties for materials science and drug discovery.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2137831-45-7 | chemscene.com |

| Molecular Formula | C₉H₅BrClN | uni.luchemscene.com |

| Molecular Weight | 242.50 g/mol | uni.luchemscene.com |

| Monoisotopic Mass | 240.9294 Da | uni.lu |

| Physical Form | Solid | sigmaaldrich.com |

| Predicted XlogP | 3.4 | uni.lu |

| Predicted TPSA | 12.89 Ų | chemscene.com |

| InChIKey | HXNYEHRNBILNAR-UHFFFAOYSA-N | uni.lu |

| SMILES | C1=CN=CC2=C(C=C(C=C21)Cl)Br | uni.lu |

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-bromo-6-chloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNYEHRNBILNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137831-45-7 | |

| Record name | 8-bromo-6-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 8 Bromo 6 Chloroisoquinoline

De Novo Synthesis Strategies for the Isoquinoline (B145761) Core

De novo synthesis, the construction of the isoquinoline ring system from acyclic precursors, offers a direct pathway to target molecules by incorporating the required substituents at an early stage. Classic methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions provide foundational strategies for this approach. wikipedia.orgwikipedia.org

Cyclization Reactions for Halogenated Isoquinoline Ring Formation

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines. wikipedia.org This intramolecular cyclization of a β-phenylethylamide is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.com To achieve the 8-bromo-6-chloro substitution pattern, this reaction would necessitate a appropriately substituted phenethylamine (B48288) precursor. Specifically, a 3-bromo-5-chloro-phenethylamine derivative would be required. The cyclization of the corresponding N-acyl derivative would be directed by the substitution on the phenyl ring. Generally, for m-substituted phenethylamines, the cyclization, an electrophilic aromatic substitution, occurs at the position para to the activating group, which would lead to a 6-substituted isoquinoline. quimicaorganica.org

Another prominent method, the Pomeranz-Fritsch reaction, constructs the isoquinoline skeleton from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine through an acid-catalyzed cyclization. wikipedia.org To synthesize 8-Bromo-6-chloroisoquinoline via this route, a 2-bromo-4-chlorobenzaldehyde (B1282380) would serve as the starting material. The reaction proceeds by forming a benzalaminoacetal, which then cyclizes in the presence of a strong acid, such as sulfuric acid. wikipedia.org The regioselectivity of the ring closure is influenced by the nature and position of the substituents on the benzaldehyde ring.

| Reaction | Precursor Requirement for this compound | Key Reagents |

| Bischler-Napieralski | N-acyl-2-(3-bromo-5-chlorophenyl)ethan-1-amine | POCl₃, P₂O₅ |

| Pomeranz-Fritsch | 2-Bromo-4-chlorobenzaldehyde | 2,2-Dialkoxyethylamine, H₂SO₄ |

Regioselective Introduction of Halogen Substituents at C6 and C8 Positions

The key to a successful de novo synthesis lies in the regioselective placement of the halogen atoms on the starting phenyl precursor. For a Bischler-Napieralski approach, the synthesis of N-acyl-2-(3-bromo-5-chlorophenyl)ethan-1-amine is critical. This precursor would likely be synthesized from 3-bromo-5-chlorobenzaldehyde (B66651) or a related benzoic acid derivative through a series of steps, potentially involving reduction and amination.

In the context of the Pomeranz-Fritsch reaction, the synthesis of 2-bromo-4-chlorobenzaldehyde is the prerequisite. The introduction of halogen substituents onto a benzaldehyde scaffold can be achieved through electrophilic aromatic substitution reactions. The directing effects of the aldehyde group (meta-directing) and any other existing substituents must be carefully considered to achieve the desired 2,4-dihalo pattern.

Functionalization of Pre-existing Isoquinoline Scaffolds

An alternative to de novo synthesis is the functionalization of a simpler, pre-formed isoquinoline or a mono-substituted isoquinoline. This approach relies on the inherent reactivity of the isoquinoline ring and the development of regioselective halogenation protocols.

Selective Bromination and Chlorination Protocols

The direct halogenation of the isoquinoline ring is a complex process, as the reaction conditions can lead to a mixture of isomers. Electrophilic substitution on the isoquinoline ring generally favors the C5 and C8 positions. The precise outcome is highly dependent on the reaction conditions, including the choice of halogenating agent and the acidity of the medium. orgsyn.org

To synthesize this compound from isoquinoline itself, a multi-step halogenation sequence would be necessary. One hypothetical route could involve the initial regioselective bromination at the C8 position, followed by chlorination at the C6 position. However, achieving high regioselectivity for both steps is challenging. For instance, bromination of isoquinoline in strong acid can yield 5-bromoisoquinoline (B27571) as the major product, with the formation of 8-bromoisoquinoline (B29762) being a minor and difficult-to-isolate product. orgsyn.org

Alternatively, starting with a pre-existing mono-substituted isoquinoline could provide better regiocontrol. For example, the bromination of 6-chloroisoquinoline (B1281262) would need to be directed specifically to the C8 position. The presence of the chloro group at C6 would influence the electron density of the benzene (B151609) ring portion of the isoquinoline, thereby affecting the regiochemical outcome of the subsequent bromination. Similarly, the chlorination of 8-bromoisoquinoline would need to be selective for the C6 position.

Recent advances in C-H functionalization, often employing transition metal catalysis, have provided new tools for the regioselective halogenation of heterocyclic compounds. nih.gov For instance, rhodium(III)-catalyzed C-H activation has been used for the C8-bromination of quinoline (B57606) N-oxides, suggesting a potential strategy that could be adapted for isoquinolines. researchgate.net

| Starting Material | Target Halogenation | Potential Challenge |

| Isoquinoline | 1. C8-Bromination; 2. C6-Chlorination | Low regioselectivity, formation of multiple isomers. |

| 6-Chloroisoquinoline | C8-Bromination | Directing the bromo group to the C8 position. |

| 8-Bromoisoquinoline | C6-Chlorination | Achieving selective chlorination at the C6 position. |

Multi-step Synthetic Routes from Substituted Precursors

Given the challenges of direct, selective di-halogenation, multi-step synthetic routes starting from more complex precursors are often more viable. A plausible strategy would be to synthesize a substituted isoquinoline that can be chemically modified to introduce the desired halogens.

For example, one could envision a synthesis starting with an amino-substituted isoquinoline. An 8-amino-6-chloroisoquinoline could potentially be converted to this compound via a Sandmeyer reaction, where the amino group is diazotized and subsequently replaced by a bromine atom. The challenge then becomes the synthesis of the 8-amino-6-chloroisoquinoline precursor.

Another multi-step approach could involve the synthesis of a 6-chloroisoquinoline derivative with a functional group at the C8 position that facilitates subsequent bromination. This could involve organometallic intermediates or directing group strategies to achieve the desired regioselectivity.

Optimization of Reaction Conditions and Yields in Advanced Organic Synthesis

The successful synthesis of this compound, whether through a de novo or functionalization approach, is highly dependent on the optimization of reaction conditions to maximize yield and purity.

For cyclization reactions like the Bischler-Napieralski and Pomeranz-Fritsch, key parameters to optimize include the choice of acid catalyst or dehydrating agent, reaction temperature, and reaction time. In the Bischler-Napieralski reaction, the use of milder condensing agents has been explored to improve yields and substrate scope, which could be beneficial for sensitive halogenated precursors. organic-chemistry.org

In the case of halogenation reactions, the choice of halogenating agent is crucial. For bromination, reagents such as N-bromosuccinimide (NBS) are often used, and for chlorination, N-chlorosuccinimide (NCS) is a common choice. The solvent, temperature, and presence of additives or catalysts can significantly influence the regioselectivity and efficiency of the halogenation. orgsyn.org For instance, controlling the temperature during the bromination of isoquinoline is critical to suppress the formation of undesired isomers. orgsyn.org

Modern synthetic techniques such as microwave-assisted synthesis can also play a role in optimizing these reactions by reducing reaction times and potentially improving yields. Furthermore, purification methods, such as column chromatography or recrystallization, are essential to isolate the desired this compound from potential side products and isomers.

| Synthetic Step | Key Parameters for Optimization | Desired Outcome |

| Bischler-Napieralski Cyclization | Dehydrating agent, temperature, solvent | High yield of the cyclized product, minimal side reactions. |

| Pomeranz-Fritsch Cyclization | Acid catalyst, temperature, reaction time | Efficient ring closure and aromatization. |

| Electrophilic Halogenation | Halogenating agent, solvent, temperature | High regioselectivity for the desired position, high conversion. |

| C-H Functionalization | Catalyst, ligand, oxidant, temperature | Site-selective introduction of the halogen with high efficiency. |

Catalyst Systems for Halogenation and Annulation Reactions

The successful synthesis of this compound is highly dependent on the choice of catalysts for both the annulation (ring-forming) and halogenation steps. The catalyst system employed directly influences the reaction's efficiency, yield, and, most critically, the regiochemical outcome.

For the annulation step, classic methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions are often utilized. In the Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamides, dehydrating agents that act as Lewis acid catalysts are essential. wikipedia.orgorganic-chemistry.org Commonly used catalysts include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). wikipedia.orgnrochemistry.com For substrates that lack activating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ has been found to be particularly effective. wikipedia.org The Pomeranz-Fritsch reaction, which synthesizes isoquinolines from benzalaminoacetals, is typically promoted by strong protic acids like concentrated sulfuric acid. thermofisher.comwikipedia.orgorganicreactions.org However, Lewis acids such as trifluoroacetic anhydride (B1165640) and lanthanide triflates have also been employed to catalyze this transformation. wikipedia.org

More contemporary annulation strategies may involve transition-metal catalysis. For instance, palladium- and copper-catalyzed reactions can be used to construct the isoquinoline skeleton from components such as ortho-bromoarylaldehydes and terminal alkynes. organic-chemistry.org Similarly, rhodium(III)-catalyzed C-H bond activation and cyclization of in-situ generated oximes with internal alkynes provides a rapid route to multisubstituted isoquinolines. organic-chemistry.org

For the halogenation steps, the choice of catalyst is crucial for achieving the desired regioselectivity. The direct bromination of the isoquinoline ring system often leads to a mixture of products. researchgate.net However, by performing the reaction in a strong acid, which acts as a "swamping catalyst," the regioselectivity can be significantly influenced. acs.org For instance, the bromination of isoquinoline in concentrated sulfuric acid (H₂SO₄) using N-bromosuccinimide (NBS) can be directed to specific positions. researchgate.netgoogle.com Lewis acids can also be employed as catalysts in halogenation reactions. google.com

The sequential introduction of bromine at the C-8 position and chlorine at the C-6 position would likely require a multi-step process involving the protection of more reactive sites or the use of directing groups. A plausible approach involves starting with a substituted aniline (B41778) precursor to construct the isoquinoline ring with one of the halogens already in place, followed by a regioselective halogenation for the second halogen. For example, a suitably substituted aniline could undergo a Skraup, Doebner-von Miller, or Combes reaction to form a haloquinoline, which could then be further functionalized. While these are classic quinoline syntheses, analogous strategies can be adapted for isoquinolines.

Below is a table summarizing catalyst systems applicable to the synthesis of halogenated isoquinolines based on established methodologies.

| Reaction Type | Catalyst/Reagent System | Function | Applicable Reaction |

| Annulation | POCl₃, P₂O₅, PPA | Lewis Acid | Bischler-Napieralski Reaction |

| Annulation | Concentrated H₂SO₄ | Protic Acid | Pomeranz-Fritsch Reaction |

| Annulation | Trifluoroacetic anhydride, Lanthanide triflates | Lewis Acid | Pomeranz-Fritsch Reaction |

| Annulation | Palladium and Copper catalysts | Transition-Metal Catalysis | Coupling and Cyclization Reactions |

| Annulation | Rhodium(III) complexes | Transition-Metal Catalysis | C-H Activation and Annulation |

| Halogenation | Concentrated H₂SO₄ | Swamping Catalyst | Electrophilic Bromination |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Halogen Source | Electrophilic Halogenation |

| Halogenation | Lewis Acids (e.g., AlCl₃, FeCl₃) | Catalyst | Electrophilic Halogenation |

Solvent and Temperature Regimes for Enhanced Regioselectivity and Efficiency

The choice of solvent and the precise control of reaction temperature are critical parameters for maximizing the efficiency and regioselectivity of the synthesis of this compound. These factors can significantly influence reaction kinetics, intermediate stability, and the position of electrophilic attack on the isoquinoline ring.

In annulation reactions such as the Bischler-Napieralski synthesis, the reaction is typically carried out under refluxing acidic conditions. wikipedia.org The choice of solvent can affect the required temperature, with higher-boiling solvents like toluene (B28343) or xylene allowing for higher reaction temperatures. organic-chemistry.org Microwave-assisted protocols have also been developed, which can significantly reduce reaction times and improve yields by enabling rapid and uniform heating to high temperatures. jk-sci.com

For halogenation reactions , temperature control is paramount for achieving high regioselectivity. For the bromination of isoquinoline, it has been demonstrated that conducting the reaction at low temperatures, specifically between -30 °C and -15 °C, is crucial for obtaining high selectivity for the 5-bromo isomer. google.comorgsyn.org This suggests that temperature can be a powerful tool for directing the position of bromination. While the specific conditions for achieving 8-bromination would need to be empirically determined, it is likely that a specific temperature range would favor this isomer over others. The synthesis of 5-bromo-8-nitroisoquinoline, for example, requires strict temperature control during the initial bromination step to prevent the formation of hard-to-remove isomers. orgsyn.org

The solvent can also play a significant role in halogenation reactions. The use of strong acids, such as concentrated sulfuric acid, not only acts as a catalyst but also as the solvent medium. researchgate.netgoogle.com The high acidity of the medium protonates the isoquinoline nitrogen, deactivating the pyridine (B92270) ring towards electrophilic attack and directing substitution to the benzene ring. The polarity of the solvent can also influence the reaction. For instance, in the synthesis of a related compound, 8-bromo-4-chloro-6-methylquinoline, the use of nitrobenzene (B124822) as a solvent enhances the electrophilicity of the chlorinating species, allowing for reactions at higher temperatures without decomposition. evitachem.com In contrast, dichloromethane (B109758) provides a balance of solubility for the reactants at lower temperatures. evitachem.com The effect of halogenated solvents on the properties of isoquinoline derivatives has been noted, suggesting that these solvents can engage in specific interactions that may influence reaction pathways. nih.govresearchgate.net

The following table outlines the influence of solvent and temperature on the synthesis of halogenated isoquinolines, based on analogous systems.

| Reaction Step | Solvent | Temperature | Effect on Regioselectivity and Efficiency |

| Bischler-Napieralski Annulation | Toluene, Xylene | Reflux | Higher temperatures facilitate cyclization. |

| Bischler-Napieralski Annulation | (Microwave) | Elevated (e.g., 140 °C) | Reduces reaction time and can improve yield. |

| Pomeranz-Fritsch Annulation | Concentrated H₂SO₄ | Varies | Acts as both catalyst and solvent. |

| Electrophilic Bromination | Concentrated H₂SO₄ | -30 °C to -15 °C | Critical for high regioselectivity (e.g., for 5-bromoisoquinoline). |

| Electrophilic Chlorination | Nitrobenzene | 140 °C | Enhances electrophilicity of the chlorinating agent. |

| Electrophilic Chlorination | Dichloromethane | 0-25 °C | Provides a good balance of solubility and reactivity. |

Reactivity and Mechanistic Organic Chemistry of 8 Bromo 6 Chloroisoquinoline

Halogen-Mediated Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on the 8-Bromo-6-chloroisoquinoline scaffold are influenced by the nature of the halogen and its position relative to the nitrogen atom in the isoquinoline (B145761) ring. Generally, the rate of SNAr reactions depends on the electrophilicity of the carbon atom bearing the halogen and the stability of the intermediate Meisenheimer complex.

The site selectivity of nucleophilic substitution on this compound is a critical aspect of its chemistry. In transition metal-catalyzed reactions, the carbon-bromine (C-Br) bond is typically more reactive than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy. This allows for selective reactions at the C-8 position.

Conversely, in traditional SNAr reactions, the reactivity is governed by electronic factors. The position of the halogen relative to the electron-withdrawing nitrogen atom dictates the electrophilicity of the carbon center. For isoquinoline systems, positions activated by the nitrogen atom are more susceptible to nucleophilic attack. However, without strong activating groups, both the C-6 and C-8 positions are relatively unreactive towards SNAr. When reactions are forced, selectivity can be poor unless specific reaction conditions are employed to differentiate between the two halogen sites. The inherent reactivity difference between C-Br and C-Cl bonds remains a key factor, often favoring substitution at the more labile C-Br bond, though this can be superseded by electronic effects depending on the specific nucleophile and conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. eie.gr For this compound, palladium-catalyzed reactions are particularly significant, as they exploit the differential reactivity of the C-Br and C-Cl bonds to achieve highly selective transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organohalide to form a C-C bond. acs.orgwikipedia.org The reaction mechanism involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

In the case of this compound, the oxidative addition step is highly selective. The C-Br bond at the C-8 position is significantly more reactive towards Pd(0) insertion than the stronger C-Cl bond at the C-6 position. This allows for the selective formation of 8-aryl-6-chloroisoquinolines under mild conditions, leaving the chlorine atom available for subsequent functionalization.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-8 Position

| Reactant | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene (B28343)/H₂O | 6-Chloro-8-phenylisoquinoline |

| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 6-Chloro-8-(4-methoxyphenyl)isoquinoline |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

The selectivity of the Buchwald-Hartwig amination on this compound mirrors that of the Suzuki coupling. The C-Br bond at C-8 undergoes preferential oxidative addition with the palladium catalyst. This allows for the selective introduction of primary or secondary amines at the C-8 position. Studies on the related 6-bromo-2-chloroquinoline (B23617) have demonstrated that selective amination of an aryl bromide can be achieved in the presence of a heteroaryl chloride, highlighting the feasibility of this selective approach. nih.gov

Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-8 Position

| Reactant | Amine | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| This compound | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 4-(6-Chloroisoquinolin-8-yl)morpholine |

| This compound | Aniline (B41778) | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | N-(6-Chloroisoquinolin-8-yl)aniline |

The Sonogashira coupling is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org

For this compound, the Sonogashira coupling provides a method for introducing alkynyl groups. As with other palladium-catalyzed reactions, the site selectivity is dictated by the higher reactivity of the C-Br bond. This enables the synthesis of 8-alkynyl-6-chloroisoquinolines while preserving the C-6 chloro substituent. The regioselectivity of Sonogashira reactions on di-halo substrates, where the alkyne adds to the site with the more reactive halide, is a well-established principle. libretexts.org

Table 3: Representative Conditions for Selective Sonogashira Coupling at the C-8 Position

| Reactant | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 6-Chloro-8-(phenylethynyl)isoquinoline |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 8-((Trimethylsilyl)ethynyl)-6-chloroisoquinoline |

Palladium catalysis serves as a versatile platform for the broader functionalization of this compound beyond the specific named reactions above. nih.gov The key advantage of this substrate is the orthogonal reactivity of its two halogen atoms, which enables a strategy of sequential, site-selective functionalization.

A typical synthetic approach involves an initial palladium-catalyzed cross-coupling at the more reactive C-8 bromine position under relatively mild conditions. The resulting 8-substituted-6-chloroisoquinoline intermediate can then undergo a second, distinct palladium-catalyzed reaction at the less reactive C-6 chlorine position. This second step often requires more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems (e.g., those employing sterically hindered phosphine (B1218219) ligands). This step-wise approach allows for the controlled and efficient synthesis of a wide array of di-substituted isoquinolines with different functional groups at the C-6 and C-8 positions, starting from a single precursor. This strategy is invaluable for creating libraries of complex molecules for applications in medicinal chemistry and materials science. researchgate.net

Site-selective Coupling Strategies

The presence of two distinct halogen substituents on the isoquinoline core of this compound, a bromine atom at the C8 position and a chlorine atom at the C6 position, allows for site-selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions is the key to this selectivity. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, enabling selective functionalization at the C8 position.

Research documented in patent literature demonstrates the successful application of palladium-catalyzed Suzuki-Miyaura coupling to achieve site-selective derivatization of this compound. In these examples, the bromo group at the 8-position is selectively coupled with a boronic acid derivative, leaving the chloro group at the 6-position intact for potential subsequent transformations.

One specific example involves the reaction of this compound with potassium vinyltrifluoroborate in the presence of a palladium catalyst and a suitable base. This reaction selectively forms 6-chloro-8-vinylisoquinoline, showcasing the preferential reactivity of the C-Br bond.

Another documented coupling reaction involves reacting this compound with a boronate ester in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and a potassium salt base in 1,4-dioxane. This again highlights the selective transformation at the C8 position.

Below is a data table summarizing the conditions for these site-selective coupling reactions.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Potassium vinyltrifluoroborate | [1,1'-Bis(diphenylphosphino)ferrocene]palladium dichloride | Triethylamine | Ethanol | 6-Chloro-8-vinylisoquinoline |

| This compound | 4,4,4',4',5,5,5',5'-Octamethyl-2,2'-bi(1,3,2-dioxaborolane) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Potassium 2-ethylhexanoate | 1,4-Dioxane | 6-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |

Oxidation and Reduction Transformations

Derivatization Strategies for Structural Diversity and Analog Generation

The primary strategy for the derivatization of this compound, as evidenced by available literature, is through the site-selective functionalization of the C8 position via palladium-catalyzed cross-coupling reactions, as detailed in section 3.2.5. This allows for the introduction of a wide variety of substituents, including alkyl, vinyl, and aryl groups, thereby generating a library of structurally diverse analogs. The remaining chlorine atom at the C6 position offers a handle for subsequent modifications, although specific examples of this are not extensively documented for this particular molecule.

Detailed Reaction Mechanism Elucidation

Specific studies focusing on the detailed elucidation of reaction mechanisms involving this compound are not currently available in published scientific literature.

There are no specific reports on the use of spectroscopic techniques to monitor reaction intermediates in transformations involving this compound.

While deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms, no studies employing this technique for this compound have been found in the reviewed literature.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application of Advanced 1D and 2D NMR Techniques for Complex Structures

No experimental 1D or 2D NMR data for 8-Bromo-6-chloroisoquinoline has been found in the searched scientific literature. Therefore, a detailed analysis of its proton (¹H) and carbon-13 (¹³C) chemical shifts, coupling constants, and correlations through techniques such as COSY, HSQC, and HMBC cannot be provided.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Specific FT-IR spectral data, which would reveal the characteristic vibrational frequencies of the functional groups within this compound, is not available in the reviewed literature. An analysis of the stretching and bending vibrations corresponding to the C-H, C=N, C=C, C-Cl, and C-Br bonds is therefore not possible.

Raman Spectroscopy for Vibrational Mode Assignment

No experimental Raman spectroscopy data for this compound could be located. This technique, which is complementary to FT-IR, would provide further insight into the vibrational modes of the molecule, particularly for non-polar bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available UV-Vis spectroscopic data for this compound in the scientific literature. Such data would provide information on the electronic transitions within the molecule, including its maximum absorption wavelengths (λmax).

Mass Spectrometry for Molecular Confirmation and Purity Analysis

While experimental mass spectra for this compound are not published, predicted data is available. This computational data can offer an estimation of the expected mass-to-charge ratios for various ions of the molecule.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 241.93668 |

| [M+Na]⁺ | 263.91862 |

| [M-H]⁻ | 239.92212 |

| [M+NH₄]⁺ | 258.96322 |

| [M+K]⁺ | 279.89256 |

This data is computationally predicted and has not been experimentally verified in the available literature.

Computational and Theoretical Chemistry Investigations of 8 Bromo 6 Chloroisoquinoline

Quantum Chemical Calculations for Properties and Reactivity

Theoretical Insights into Reaction Pathways and Selectivity

Theoretical chemistry provides powerful tools to predict the reactivity and selectivity of organic molecules. For a di-halogenated compound like 8-bromo-6-chloroisoquinoline, computational methods such as Density Functional Theory (DFT) would be instrumental in elucidating potential reaction pathways. These calculations can map out the energy landscapes of various possible reactions, helping to identify the most likely products.

Investigations into the C-H functionalization of quinolines and isoquinolines have demonstrated that the regioselectivity of a reaction is highly dependent on the electronic properties of the substrate and the nature of the catalyst and reactants. mdpi.comrsc.org For this compound, theoretical calculations would focus on the activation of C-H bonds at different positions, as well as the relative reactivity of the C-Br and C-Cl bonds in nucleophilic substitution or cross-coupling reactions.

Computational models can predict transition state energies, which are crucial for determining reaction rates and selectivity. For instance, in a potential functionalization reaction, DFT could be used to compare the energy barriers for substitution at different positions on the isoquinoline (B145761) ring, thus predicting the most favorable reaction site. nih.gov The electronic effects of the bromine and chlorine substituents, as well as the nitrogen atom in the isoquinoline core, would be key factors in these theoretical models.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for predicting how a molecule like this compound might interact with biological targets. These methods are fundamental in drug discovery and development.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com In the context of this compound, docking studies would be employed to predict its binding mode and affinity to the active site of various proteins. For example, studies on substituted quinoline (B57606) derivatives have successfully used molecular docking to understand their interactions with targets like EGFR and HIV reverse transcriptase. nih.govnih.gov

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. mdpi.com The presence of halogen atoms (bromine and chlorine) on the isoquinoline scaffold can lead to specific halogen bonding interactions with the protein, which can significantly influence binding affinity and selectivity. semanticscholar.org

MD simulations can further refine the docked poses and provide insights into the dynamic stability of the ligand-protein complex over time. nih.gov These simulations model the movement of atoms and molecules, offering a more realistic representation of the biological environment.

| Compound Type | Protein Target | Docking Score (kcal/mol) |

|---|---|---|

| Chloro- and bromo-substituted quinolines | HIV Reverse Transcriptase | -10.67 |

| Substituted quinoline derivative (4f) | EGFR | Not specified, but strong interaction noted |

| Thiopyrano[2,3-b]quinoline derivatives | CB1a (anticancer peptide) | -5.3 to -6.1 |

| 6-bromo-substituted tetrazoloquinazoline | Tubulin | Not specified, but binding observed |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, understanding its preferred conformation is crucial, as this can dictate how it fits into a protein's binding site. acs.org Computational methods can calculate the energy of different conformers to identify the most stable, low-energy states.

The binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value, quantifies the strength of the interaction between a ligand and its target. While molecular docking provides an initial estimate of binding affinity through its scoring functions, more accurate predictions can be obtained using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP).

Studies on natural isoquinoline alkaloids have shown a range of binding affinities to proteins like serum albumins. nih.gov For instance, the binding affinity of berberine (B55584) to human serum albumin has been reported to be in the order of 10^5 L/mol. nih.gov These experimental values serve as important benchmarks for validating computational predictions.

| Isoquinoline Alkaloid | Binding Affinity (L/mol) |

|---|---|

| Berberine | (1.17 ± 0.32) x 10^5 |

| Jatrorrhizine | Order of 10^3 |

| Palmatine | Order of 10^4 |

Research Applications in Biological Systems and Drug Discovery Mechanistic Focus

Exploration of Molecular Mechanisms of Biological Action

No publicly available studies were identified that investigate the enzyme inhibition properties or the mechanism of action of 8-Bromo-6-chloroisoquinoline. There are no data tables or detailed research findings on its effects on specific enzymes.

There is no information available in the public domain regarding the modulation of any specific receptors by this compound. Furthermore, no binding affinity data for this compound with any biological receptor has been reported.

Research detailing the effects of this compound on cellular pathways or signaling cascades is not present in the available scientific literature.

Structure-Activity Relationship (SAR) Studies for Target Engagement

While the biological activity of isoquinoline (B145761) derivatives is often influenced by their halogenation patterns, no studies have been published that specifically analyze the impact of the 8-bromo and 6-chloro substitutions of this compound on its biological activity.

There is no available research on the use of this compound as a scaffold or starting point for the design of selective biological probes or ligands.

Identification and Validation of Biological Targets

This compound has been instrumental in the identification and validation of specific histone methyltransferases as therapeutic targets. Its rigid isoquinoline core, substituted with bromine and chlorine atoms, provides a unique chemical structure that has been exploited to probe the active sites of these enzymes.

Inhibition of Specific Histone Methyltransferases (e.g., EZH2, PRMT3)

Research has demonstrated the inhibitory potential of this compound and its derivatives against critical histone methyltransferases, including Enhancer of Zeste Homolog 2 (EZH2) and Protein Arginine Methyltransferase 3 (PRMT3). These enzymes play crucial roles in gene regulation and are often dysregulated in various diseases, particularly cancer.

Enhancer of Zeste Homolog 2 (EZH2):

This compound has been identified as a potent inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). A specific analog, referred to in research literature as the 6-bromo analogue, demonstrated significant and selective inhibitory activity against EZH2 with a half-maximal inhibitory concentration (IC50) of 35 ± 8 nM. Notably, this compound displayed remarkable selectivity for EZH2 over its close homolog EZH1, with an IC50 value greater than 5000 nM for the latter. This high degree of selectivity is a critical attribute for a chemical probe, as it allows for the specific interrogation of EZH2's biological functions without confounding effects from EZH1 inhibition.

| Compound | Target | IC50 (nM) | Selectivity (over EZH1) |

|---|---|---|---|

| This compound Analogue | EZH2 | 35 ± 8 | >140-fold |

| This compound Analogue | EZH1 | >5000 | - |

Protein Arginine Methyltransferase 3 (PRMT3):

While direct inhibitory data for this compound against PRMT3 is not extensively reported, its structural framework is a key component in the synthesis of potent and selective allosteric inhibitors of PRMT3. The 8-chloro-6-aminoisoquinoline moiety, derived from this compound, serves as a crucial building block for these advanced inhibitors. These derivative compounds have been shown to bind to a novel allosteric site on PRMT3, leading to potent and selective inhibition. This highlights the foundational role of the this compound scaffold in the development of targeted PRMT3 therapeutics.

Utility as Chemical Tools for Biomedical Research

The specific and selective nature of this compound's interaction with EZH2, and its role as a precursor for PRMT3 inhibitors, underscores its value as a chemical tool for biomedical research.

As a selective EZH2 inhibitor, this compound allows researchers to dissect the specific roles of EZH2 in cellular processes such as proliferation, differentiation, and tumorigenesis. Its ability to discriminate between EZH2 and EZH1 is particularly valuable for elucidating the non-redundant functions of these two closely related enzymes.

Furthermore, its use as a synthetic intermediate in the creation of highly potent PRMT3 inhibitors has been pivotal. The development of these next-generation inhibitors has provided the scientific community with sophisticated tools to explore the less-understood biological functions of PRMT3 and its implications in various diseases. The structure-activity relationship (SAR) studies that have utilized derivatives of this compound have been instrumental in optimizing inhibitor potency and selectivity, thereby advancing our understanding of the molecular requirements for targeting PRMT3.

In essence, this compound represents a valuable chemical entity that facilitates the exploration of complex biological systems and provides a foundation for the design and discovery of novel therapeutic agents.

Applications As Advanced Synthetic Intermediates and in Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

Halogenated isoquinolines are recognized as versatile intermediates in organic synthesis. The presence of bromo and chloro substituents at specific positions on the isoquinoline (B145761) scaffold offers reactive sites for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in constructing more complex molecular architectures. However, specific examples detailing the use of 8-Bromo-6-chloroisoquinoline as a key intermediate in the synthesis of complex organic molecules are not readily found in the surveyed literature.

Applications in Pharmaceutical Research and Development

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Halogen atoms can influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

While it is plausible that this compound could serve as a precursor for novel APIs or as a research chemical, there is a lack of specific published research to substantiate this. The development of new therapeutic agents often involves the synthesis and screening of libraries of compounds, and halogenated isoquinolines are valuable building blocks in this process.

Exploration in Agrochemical and Dye Industries

The potential application of this compound in the agrochemical and dye industries is not documented in available scientific reports. Generally, heterocyclic compounds can exhibit pesticidal or herbicidal properties, and aromatic systems are fundamental to the structure of many synthetic dyes. However, without specific studies, any role in these industries remains speculative.

Development of Novel Materials

The incorporation of halogenated heterocyclic compounds into larger molecular frameworks can lead to materials with unique optical and electronic properties.

There is no specific information in the scientific literature regarding the use of this compound in the development of polymers or coatings. In theory, its reactive halogen sites could be utilized for polymerization reactions or for grafting onto other polymer backbones to impart specific properties.

The nitrogen atom in the isoquinoline ring can act as a ligand, coordinating to metal centers to form metal complexes. The electronic properties of the isoquinoline ligand can be tuned by the presence of electron-withdrawing halogen substituents. While the coordination chemistry of isoquinoline and its derivatives is a known field of study, specific research on the coordination complexes of this compound is not available.

Q & A

Q. What are the recommended synthetic routes for 8-Bromo-6-chloroisoquinoline, and how do reaction conditions influence yield?

Answer: this compound can be synthesized via halogenation of isoquinoline precursors. A common approach involves sequential bromination and chlorination using reagents like N-bromosuccinimide (NBS) or POCl₃. For example, bromination at the 8-position may precede chlorination at the 6-position, requiring careful temperature control (e.g., reflux in dry toluene) and catalysts like p-toluenesulfonic acid to optimize regioselectivity . Yield depends on stoichiometry, solvent polarity, and reaction time. For instance, Pd-catalyzed cross-coupling (e.g., with CuI and triethylamine) has been used for brominated isoquinoline derivatives, achieving ~70–85% purity post-column chromatography .

Key Data:

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–120°C | Higher temps risk side reactions |

| Catalyst | PdCl₂/CuI | Enhances coupling efficiency |

| Purification | Silica gel chromatography | Purity >95% achievable |

Q. How can researchers confirm the structural integrity of this compound?

Answer: Structural validation requires multi-modal analysis:

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with analogs. For example, bromine and chlorine substituents induce characteristic deshielding in aromatic protons (e.g., δ 8.5–9.5 ppm for isoquinoline protons) .

- Mass Spectrometry : ESI-MS or HRMS should confirm the molecular ion peak (e.g., m/z 246.93 for C₉H₅BrClN) .

- Elemental Analysis : Verify Br/Cl content matches theoretical values (e.g., Br: ~32.4%, Cl: ~14.4%) .

Note: Contaminants like unreacted precursors are detectable via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks, as halogenated heterocycles may release toxic vapors .

- Waste Disposal : Segregate halogenated waste for incineration or licensed hazardous waste services .

- Regulatory Compliance : Follow GHS guidelines (e.g., H303/H313/H333 hazard codes) and document SDS sheets .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer: Bromine (σₚ = +0.26) and chlorine (σₑ = -0.15) exert opposing electronic effects:

- Bromine : Strong electron-withdrawing inductive effect activates the 8-position for nucleophilic substitution (e.g., Suzuki-Miyaura coupling) .

- Chlorine : Moderate deactivation at the 6-position reduces electrophilicity but stabilizes intermediates in SNAr reactions .

Case Study : In Pd-catalyzed coupling with 1-hexyne, bromine at the 8-position facilitates oxidative addition to Pd⁰, while chlorine sterically hinders ortho positions, directing reactivity to para sites .

Q. What strategies resolve contradictions in reported biological activity data for halogenated isoquinolines?

Answer: Discrepancies often arise from:

- Purity Variations : Commercial samples (e.g., 95% vs. >99%) may contain impurities affecting bioassays. Validate purity via HPLC before testing .

- Solvent Effects : DMSO vs. aqueous buffers alter compound solubility and bioavailability. For example, this compound shows higher cytotoxicity in DMSO due to enhanced membrane permeability .

- Target Selectivity : Use isoform-specific assays (e.g., kinase profiling) to differentiate off-target effects .

Recommendation : Replicate studies with independently synthesized batches and standardize assay conditions (e.g., IC₅₀ measurements at fixed DMSO concentrations ≤0.1%) .

Q. How can computational modeling predict the pharmacophore of this compound derivatives?

Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., PARP1 or topoisomerase II). Halogen bonds between Br/Cl and backbone carbonyls improve binding affinity .

- QSAR Analysis : Correlate substituent electronegativity (e.g., Hammett constants) with activity. Chlorine at the 6-position enhances π-stacking in hydrophobic pockets .

Example : Derivatives with 8-Br-6-Cl substitution showed 10-fold higher inhibition of topoisomerase II compared to mono-halogenated analogs in silico .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

Answer:

- Challenge : Co-elution of byproducts (e.g., dehalogenated isoquinoline) in HPLC.

- Solution : Use tandem LC-MS/MS with MRM (multiple reaction monitoring) to distinguish ions (e.g., m/z 246 → 168 for this compound vs. m/z 168 → 140 for dehalogenated product) .

- Validation : Spike samples with certified reference standards to calibrate detection limits (LOQ <0.1%) .

Q. How do steric effects of this compound impact its utility as a ligand in coordination chemistry?

Answer: The 8-Br and 6-Cl substituents create a distorted geometry, favoring chelation with transition metals (e.g., Pd, Cu).

- Pd Complexes : Br acts as a stronger σ-donor than Cl, stabilizing Pd(II) intermediates in catalytic cycles .

- Steric Hindrance : Bulky substituents at 6-position limit axial coordination, favoring square-planar geometries over octahedral .

Application : this compound-Pd complexes catalyze Heck reactions with aryl iodides at 80°C, achieving turnover numbers (TON) >1,000 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.